1-(2-Bromophenyl)-4-methylcyclohexan-1-ol
Description
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol (CAS: 2060031-78-7) is a brominated cyclohexanol derivative with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . The compound features a hydroxyl group at the 1-position of a cyclohexane ring, a 2-bromophenyl substituent, and a methyl group at the 4-position.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-6-8-13(15,9-7-10)11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
MLQMYLITKDNECF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylcyclohexanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(2-Bromophenyl)-4-methylcyclohexanone.
Reduction: 1-(2-Bromophenyl)-4-methylcyclohexane.
Substitution: 1-(2-Methoxyphenyl)-4-methylcyclohexan-1-ol or 1-(2-Cyanophenyl)-4-methylcyclohexan-1-ol.
Scientific Research Applications
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
The following table highlights key structural and synthetic differences between 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol and analogous compounds:
Key Observations:
Functional Group Diversity: The target compound’s hydroxyl group contrasts with esters (e.g., ), amines (e.g., ), and alkynes (e.g., ), which alter polarity, solubility, and reactivity. The trimethylsilyl group in compound 75b introduces steric bulk and silicon-based reactivity, diverging from the target’s simpler methyl substituent.
Substituent Position Effects :
- Bromine at the 2-position (target compound) vs. 4-position (e.g., ) influences electronic and steric interactions. The 2-bromo substituent may hinder planarization of the phenyl ring, affecting π-stacking in solid-state structures.
Synthetic Routes: Compound 75b employs alkyne lithiation (GP2), whereas the cyclohexadiene derivative uses ammonium acetate-mediated amination.
Physicochemical and Structural Properties
- Crystal Packing and Conformation :
- The cyclohexadiene derivative in adopts a screw-boat conformation with dihedral angles of 81.0° (A) and 76.4° (B) between aromatic rings, stabilized by N–H⋯O hydrogen bonds. This contrasts with the target compound’s uncharacterized crystal structure, where hydroxyl-mediated hydrogen bonding may dominate .
- Molecular Weight and Polarity :
- The target compound’s moderate molecular weight (269.18 g/mol) positions it between smaller amines (e.g., 185.31 g/mol in ) and larger derivatives like the cyclohexadiene (432.29 g/mol). Lower molecular weight correlates with higher volatility, though the hydroxyl group may mitigate this through intermolecular interactions.
Biological Activity
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- Molecular Formula : C13H17BrO
- Molecular Weight : 267.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with lipid-based structures. The hydroxyl group can participate in hydrogen bonding, influencing enzyme interactions and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition rates.
| Microorganism | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 85 |
| Escherichia coli | 78 |
| Candida albicans | 90 |
Anticancer Potential
The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications to the bromine substituent or the cyclohexanol moiety can significantly alter its efficacy:
| Modification | Effect on Activity |
|---|---|
| Removal of Bromine | Decreased antimicrobial activity |
| Addition of Hydroxyl Group | Increased anticancer potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
